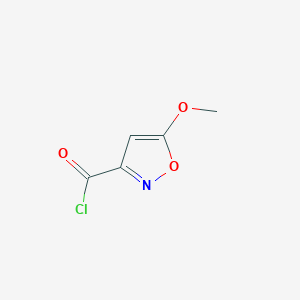

5-Methoxyisoxazole-3-carbonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

53064-59-8 |

|---|---|

Molecular Formula |

C5H4ClNO3 |

Molecular Weight |

161.54 g/mol |

IUPAC Name |

5-methoxy-1,2-oxazole-3-carbonyl chloride |

InChI |

InChI=1S/C5H4ClNO3/c1-9-4-2-3(5(6)8)7-10-4/h2H,1H3 |

InChI Key |

YFNWZAZTHKHBEY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NO1)C(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methoxyisoxazole 3 Carbonyl Chloride and Its Precursors

Established Synthetic Routes to Isoxazole (B147169) Carbonyl Chlorides

The conversion of an isoxazole carboxylic acid to its corresponding carbonyl chloride is a critical activation step for subsequent reactions, such as amidation or esterification. Several classical methods are routinely employed for this transformation.

Direct Chlorination Strategies from Isoxazole Carboxylic Acids

The most direct and widely practiced method for preparing isoxazole carbonyl chlorides is the treatment of the corresponding isoxazole carboxylic acid with a suitable chlorinating agent. This transformation is analogous to the standard synthesis of acyl chlorides from carboxylic acids. Common and effective reagents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). derpharmachemica.comresearchgate.net

Thionyl chloride is a popular choice due to its volatility and the gaseous nature of its byproducts (HCl and SO₂), which simplifies product isolation. researchgate.net The reaction is typically performed by heating the carboxylic acid in neat thionyl chloride or in an inert solvent. A patent describing the synthesis of a related compound, 5-methylisoxazole-4-carbonyl chloride, explicitly details the reaction of the crystallized 5-methylisoxazole-4-carboxylic acid with thionyl chloride. google.com

Oxalyl chloride is another highly effective reagent, often used with a catalytic amount of N,N-dimethylformamide (DMF). wikipedia.org This method, known as the Swern oxidation activation, proceeds under milder conditions than thionyl chloride and is advantageous when sensitive functional groups are present. The reaction generates volatile byproducts (CO, CO₂, and HCl), facilitating purification. wikipedia.org

| Chlorinating Agent | Typical Conditions | Advantages | Byproducts |

| Thionyl Chloride (SOCl₂) | Reflux in neat reagent or inert solvent | Cost-effective; volatile byproducts | SO₂, HCl |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM, Toluene), often with catalytic DMF, 0 °C to RT | Mild conditions; high reactivity; volatile byproducts | CO, CO₂, HCl |

| Phosphorus Pentachloride (PCl₅) | Inert solvent | Effective for less reactive acids | POCl₃, HCl |

Chloroformylation of Isoxazolones for Carbonyl Chloride Formation

While less common, the Vilsmeier-Haack reaction provides a pathway for the formylation of electron-rich heterocycles, which can be seen as a related transformation. wikipedia.orgorganic-chemistry.org The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted formamide (B127407) (like DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. mychemblog.com This reagent is a powerful electrophile. While its primary application is formylation, its components are directly involved in converting isoxazolone precursors. For instance, isoxazol-5(4H)-ones can be converted to 5-chloroisoxazoles using phosphorus oxychloride and a base like triethylamine (B128534). mdpi.com This reaction doesn't yield a carbonyl chloride directly but demonstrates the reactivity of isoxazolones with chlorinating agents central to Vilsmeier-Haack chemistry, thereby functionalizing the ring for further elaboration.

Oxidative Pathways Followed by Chlorination to Yield 5-Methoxyisoxazole-3-carbonyl Chloride Precursors

The direct precursor to this compound is 5-methoxyisoxazole-3-carboxylic acid. The synthesis of this acid is the crucial preceding step. Rather than a distinct oxidation reaction on a pre-formed isoxazole, the synthesis typically involves constructing the isoxazole ring with a carboxylate or ester functional group already in place at the 3-position.

For example, a common strategy involves the cycloaddition reaction between a nitrile oxide and an alkyne bearing an ester group. The resulting isoxazole-3-carboxylate ester can then be hydrolyzed under acidic or basic conditions to yield the target carboxylic acid. chemicalbook.com This hydrolysis product is then subjected to direct chlorination as described in section 2.1.1. A literature procedure for a related compound, methyl 3-methoxyisoxazole-5-carboxylate, involves the methylation of the corresponding 3-hydroxyisoxazole-5-carboxylate, which can be seen as a precursor synthesis pathway. nih.gov

Novel and Emerging Synthetic Approaches to Isoxazole Moieties Preceding Carbonyl Chloridation

Modern synthetic chemistry focuses on building the core isoxazole ring with high efficiency and regioselectivity. Cycloaddition reactions are at the forefront of these efforts.

Cycloaddition Reactions in Isoxazole Ring Construction

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is the most powerful and versatile method for constructing the five-membered isoxazole ring. nih.govmdpi.com This reaction involves the combination of a 1,3-dipole (a nitrile oxide) with a dipolarophile (an alkene or alkyne). nih.gov

The reaction of a nitrile oxide with an alkyne directly yields a substituted isoxazole. When an alkene is used, the initial product is an isoxazoline, which can be subsequently oxidized to the corresponding isoxazole if required. mdpi.com This method is highly regioselective, with the substituent from the nitrile oxide typically ending up at the 3-position of the isoxazole ring and the substituent from the alkyne at the 5-position. mdpi.comresearchgate.net

Nitrile oxides are reactive intermediates and are generally generated in situ from stable precursors. Common methods for their generation include:

Dehydrohalogenation of hydroximoyl chlorides: This is a classic method involving the treatment of a hydroximoyl chloride with a base, such as triethylamine. nih.gov

Oxidation of aldoximes: A variety of oxidizing agents can be used, including N-chlorosuccinimide (NCS) in the presence of a base, or milder hypervalent iodine reagents. mdpi.comrsc.org

The reaction conditions are often mild, making this approach tolerant of a wide range of functional groups. researchgate.net The versatility of this method allows for the synthesis of a diverse library of isoxazole precursors by varying the nitrile oxide and the alkyne or alkene components. nih.gov

Table of Representative Nitrile Oxide Cycloaddition Reactions

| Nitrile Oxide Precursor | Dipolarophile | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| C-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)formaldehyde oxime | 2-Ethynylpyridine | NCS, Et₃N | 3,5-Disubstituted Isoxazole | 63% | mdpi.com |

| (E,Z)-2-chloro-2-(hydroxyimino)acetate | Phenylacetylene | Cu/Al₂O₃, Ball-milling | 3,5-Disubstituted Isoxazole | 95% | nih.gov |

| Benzaldehyde oxime | Phenylacetylene | Hypervalent Iodine Reagent | 3,5-Disubstituted Isoxazole | High | rsc.org |

These cycloaddition strategies provide a powerful and flexible platform for the synthesis of specifically substituted isoxazole carboxylic acids, such as 5-methoxyisoxazole-3-carboxylic acid, which are the essential precursors for the target compound, this compound.

Condensations of Hydroxylamine (B1172632) with 1,3-Dielectrophiles

One of the most fundamental and widely employed methods for constructing the isoxazole ring is the condensation reaction between hydroxylamine and a three-carbon 1,3-dielectrophilic species. core.ac.ukresearchgate.net This approach is versatile, allowing for the synthesis of a wide array of substituted isoxazoles by varying the nature of the 1,3-dielectrophile.

Common 1,3-dielectrophilic starting materials include 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and their synthetic equivalents. core.ac.uk The reaction proceeds by a cyclocondensation mechanism. For instance, the reaction of a 1,3-diketone with hydroxylamine hydrochloride involves the initial formation of an oxime intermediate, followed by cyclization and dehydration to yield the final 3,5-disubstituted isoxazole.

A typical procedure involves refluxing the 1,3-dicarbonyl compound with hydroxylamine hydrochloride in a solvent like ethanol. The reaction between 1,3-diphenyl-1,3-propanedione and hydroxylamine hydrochloride, for example, yields 3,5-diphenylisoxazole (B109209) in near-quantitative yield after an overnight reflux.

Table 1: Synthesis of 3,5-Diphenylisoxazole

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

|---|

This methodology's robustness and the ready availability of diverse 1,3-dicarbonyl precursors make it a cornerstone in the synthesis of the isoxazole scaffold.

Catalytic Isomerization Strategies for Isoxazole Synthesis

Rearrangement reactions of the isoxazole ring offer a sophisticated pathway to novel and highly functionalized derivatives, which can serve as precursors to complex molecules.

A notable advancement is the domino isoxazole-isoxazole isomerization catalyzed by Iron(II) salts. nih.govacs.orgresearchgate.netacs.org This process transforms 4-acyl-5-methoxy or 5-aminoisoxazoles into the corresponding isoxazole-4-carboxylic esters and amides in good yields. nih.govacs.orgresearchgate.netacs.org The reaction is typically carried out using a catalyst such as FeCl₂·4H₂O in a solvent like dioxane at elevated temperatures (e.g., 105 °C). nih.govacs.orgresearchgate.net

The mechanism is proposed to proceed through a transient 2-acyl-2H-azirine intermediate. nih.govacs.orgresearchgate.netacs.org Under milder conditions (e.g., MeCN at 50 °C), this azirine intermediate can be isolated. nih.govacs.orgresearchgate.netacs.org This intermediate can then be selectively converted into the rearranged isoxazole under the catalytic conditions or into an oxazole (B20620) derivative via non-catalytic thermolysis. nih.govacs.org The reaction tolerates a range of alkyl and aryl substituents at the 3-position and various acyl groups at the 4-position of the initial isoxazole. acs.org

Table 2: Iron(II)-Catalyzed Isoxazole Isomerization

| Starting Material | Catalyst | Solvent | Temperature | Product Type |

|---|---|---|---|---|

| 4-Acyl-5-methoxyisoxazoles | FeCl₂·4H₂O | Dioxane | 105 °C | Isoxazole-4-carboxylic esters nih.govacs.orgresearchgate.net |

| 4-Acyl-5-aminoisoxazoles | FeCl₂·4H₂O | Dioxane | 105 °C | Isoxazole-4-carboxylic amides nih.govacs.orgresearchgate.net |

Isoxazoles can serve as synthetic equivalents for more complex heterocyclic systems through relay catalysis. A one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates has been developed using a cascade reaction between 5-methoxyisoxazoles and pyridinium (B92312) ylides. researchgate.net This process utilizes a binary catalytic system of FeCl₂ and triethylamine (Et₃N). researchgate.net The reaction first forms a 1-(5-methoxycarbonyl-1H-pyrrol-3-yl)pyridinium salt, which is then subjected to hydrazinolysis to yield the final aminopyrrole product. researchgate.net This method showcases the transformation of the isoxazole ring into a pyrrole (B145914) scaffold, significantly increasing molecular complexity.

Mechanochemical Synthesis of Isoxazole Scaffolds from N-Hydroxybenzimidoyl Chlorides

In a move towards more sustainable synthetic practices, mechanochemistry has emerged as a powerful tool. The synthesis of 3,5-disubstituted isoxazoles can be achieved through a 1,3-dipolar cycloaddition of terminal alkynes and N-hydroxybenzimidoyl chlorides (also known as hydroxyimidoyl chlorides) under solvent-free ball-milling conditions. nih.gov This method often employs a Cu/Al₂O₃ nanocomposite as a catalyst, which can be recovered and reused. nih.gov

The reaction is notable for its high yields, short reaction times, and scalability without significant loss of efficiency. nih.gov It avoids the use of bulk solvents, thereby reducing waste and environmental impact. This technique represents a practical and scalable route to access the 3,5-isoxazole core from readily available starting materials. nih.gov

Table 3: Mechanochemical Synthesis of 3,5-Isoxazoles

| Dipole Precursor | Dipolarophile | Catalyst | Conditions | Advantage |

|---|

Reductive Transformation of 4-Methyleneisoxazol-5-ones to Pyrrole-3-carboxylates

The isoxazole ring system can be synthetically manipulated to produce other valuable heterocyclic structures. For instance, the Fe(II)-catalyzed isomerization of 4-vinylisoxazoles provides a route to various pyrrole derivatives. researchgate.net While the provided outline specifies the transformation of 4-methyleneisoxazol-5-ones, the literature more broadly supports the transformation of isoxazoles with unsaturated substituents at the 4-position into pyrroles. This reaction class underscores the utility of isoxazoles as versatile intermediates. The transformation of 5-alkoxy or 5-amino-4-vinylisoxazoles using a catalyst like FeCl₂·4H₂O under mild conditions yields substituted 1H-pyrrole-3-carboxylic acid derivatives. researchgate.net This reductive transformation effectively converts the isoxazole core into a pyrrole ring, a common scaffold in medicinal chemistry.

Reactivity and Mechanistic Investigations of 5 Methoxyisoxazole 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions of 5-Methoxyisoxazole-3-carbonyl Chloride

This compound, as an acyl chloride, readily undergoes nucleophilic acyl substitution reactions. byjus.commasterorganicchemistry.comkhanacademy.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of a new carbonyl compound. khanacademy.orgyoutube.com The reactivity of the carbonyl group is enhanced by the electron-withdrawing nature of both the chlorine atom and the isoxazole (B147169) ring.

The reaction of this compound with alcohols or phenols in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), affords the corresponding esters. The base neutralizes the hydrogen chloride gas that is liberated during the reaction, driving the equilibrium towards the product side. This method is a common and efficient way to synthesize a variety of isoxazole-containing esters. uomustansiriyah.edu.iq

Reaction with Alcohols: Primary and secondary alcohols react readily with this compound to yield the corresponding alkyl esters.

Reaction with Phenols: Phenols, being less nucleophilic than alcohols, may require slightly more forcing conditions or the use of a more effective catalyst to achieve high yields of the corresponding aryl esters.

| Alcohol/Phenol | Product | Reaction Conditions |

|---|---|---|

| Methanol | Methyl 5-methoxyisoxazole-3-carboxylate | Pyridine, 0 °C to room temperature |

| Ethanol | Ethyl 5-methoxyisoxazole-3-carboxylate | Triethylamine, dichloromethane, room temperature |

| Phenol | Phenyl 5-methoxyisoxazole-3-carboxylate | Pyridine, reflux |

This compound reacts with ammonia (B1221849), primary amines, and secondary amines to form amides. commonorganicchemistry.comyoutube.comfishersci.co.uk This is a widely used method for the synthesis of isoxazole-3-carboxamides, which are of interest in medicinal chemistry. nih.gov The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the HCl produced. fishersci.itnih.goviajpr.com

Reaction with Ammonia: The reaction with ammonia yields the primary amide, 5-methoxyisoxazole-3-carboxamide.

Reaction with Primary Amines: Primary amines react to form N-substituted amides.

Reaction with Secondary Amines: Secondary amines yield N,N-disubstituted amides.

| Amine/Ammonia | Product | Reaction Conditions |

|---|---|---|

| Ammonia | 5-Methoxyisoxazole-3-carboxamide | Excess ammonia in an inert solvent |

| Aniline | N-Phenyl-5-methoxyisoxazole-3-carboxamide | Triethylamine, THF, 0 °C |

| Dimethylamine | N,N-Dimethyl-5-methoxyisoxazole-3-carboxamide | Aqueous dimethylamine, room temperature |

The reaction of this compound with a carboxylate salt or a carboxylic acid in the presence of a base leads to the formation of a mixed or symmetrical anhydride (B1165640). uomustansiriyah.edu.iqnih.govthieme-connect.degoogle.com This reaction is a useful method for activating carboxylic acids for further transformations.

Reaction with Carboxylate Salts: The reaction with the sodium or potassium salt of a carboxylic acid provides a straightforward route to mixed anhydrides.

Reaction with Carboxylic Acids: In the presence of a non-nucleophilic base like pyridine, this compound can react with another carboxylic acid molecule to form a mixed anhydride. If the other carboxylic acid is also 5-methoxyisoxazole-3-carboxylic acid, a symmetrical anhydride is formed.

Ring-Opening and Rearrangement Pathways of Isoxazole Derivatives

The isoxazole ring, while aromatic, can undergo a variety of ring-opening and rearrangement reactions under thermal, photochemical, or catalytic conditions. nih.govbiorxiv.org These transformations often proceed through highly reactive intermediates and provide access to a diverse range of other heterocyclic systems. researchgate.net

One of the most fundamental rearrangements of isoxazoles is their isomerization to 2-carbonyl-2H-azirines. researchgate.netnih.gov This process can be initiated by heat or UV light and involves the cleavage of the weak N-O bond of the isoxazole ring. biorxiv.orgacs.orgnih.gov The resulting azirine is a strained, high-energy intermediate that can undergo further transformations. researchgate.netacs.org

The equilibrium between the isoxazole and the azirine can be influenced by the substituents on the ring. chemrxiv.org In some cases, the azirine can be isolated, while in others it serves as a transient intermediate that rapidly rearranges to other products. acs.orgacs.org These subsequent transformations can include rearrangements to oxazoles or reactions with nucleophiles. researchgate.netnih.govresearchgate.net For instance, 2-acyl-2-(methoxycarbonyl)-2H-azirines have been shown to isomerize to either isoxazoles under catalytic conditions or to oxazoles under non-catalytic thermolysis. nih.gov

Isoxazole derivatives can serve as precursors for the synthesis of pyrroles. rsc.orgresearchgate.netbookscape.comresearchgate.netnih.govorganic-chemistry.org These transformations often involve a ring-opening of the isoxazole followed by a rearrangement and cyclization sequence. For example, the rearrangement of vinyl-isoxazoles to pyrroles has been reported. nih.govbiorxiv.org The specific reaction pathway and the final product can be influenced by the reaction conditions and the substitution pattern of the starting isoxazole.

Furthermore, there are instances of transformations involving pyrrolo-oxazole systems. mdpi.comnih.govnih.govacs.org For example, the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles can lead to the formation of 4H-pyrrolo[2,3-d]oxazoles. mdpi.com This transformation is believed to proceed through a nitrenoid-like transition state. mdpi.com

Isoxazole-Oxazole Interconversions

The transformation of isoxazoles into their oxazole (B20620) isomers is a notable rearrangement that can be prompted by thermal, photochemical, or catalytic conditions. For 5-methoxyisoxazole (B1645809) derivatives, these interconversions often proceed through the formation of an intermediate azirine species.

A significant advancement in this area is the Fe(II)-catalyzed domino isomerization of 4-acyl-5-methoxyisoxazoles. acs.orgnih.govresearchgate.net Under specific conditions, these compounds can be converted into oxazole-4-carboxylic acid derivatives. nih.govresearchgate.net For instance, the isomerization of 4-formyl-5-methoxyisoxazoles in the presence of an Fe(II) catalyst at elevated temperatures (e.g., 105 °C in dioxane) yields methyl oxazole-4-carboxylates. acs.orgnih.govresearchgate.net

The mechanism of this transformation involves the initial formation of a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. acs.orgnih.govresearchgate.net This azirine can be isolated if the reaction is conducted under milder conditions (e.g., 50 °C in acetonitrile). acs.orgnih.govresearchgate.net The fate of this azirine intermediate is dependent on the reaction conditions. In the absence of the Fe(II) catalyst and at higher temperatures (e.g., 170 °C in o-dichlorobenzene), the azirine quantitatively isomerizes into the corresponding oxazole derivative. nih.gov This process involves the cleavage of the azirine C-C bond to form a nitrile ylide, which then undergoes a rapid 1,5-cyclization to furnish the oxazole ring. acs.org

The nature of the substituent at the 4-position of the isoxazole ring plays a crucial role in directing the reaction pathway. For example, 4-formyl-5-methoxyisoxazoles tend to form oxazoles, while other 4-acyl derivatives can be guided to re-form a different isoxazole structure under catalytic conditions. acs.orgnih.govresearchgate.net

| Starting Material | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 4-Formyl-5-methoxyisoxazole | Fe(II) | Dioxane | 105 | Methyl oxazole-4-carboxylate | High | acs.orgnih.govresearchgate.net |

| 4-Acyl-5-methoxyisoxazole | Fe(II) | MeCN | 50 | 2-Acyl-2-(methoxycarbonyl)-2H-azirine | High | acs.orgnih.govresearchgate.net |

| 2-Acyl-2-(methoxycarbonyl)-2H-azirine | None | o-Dichlorobenzene | 170 | Oxazole derivative | Quantitative | nih.gov |

Reductive Cleavage of the Isoxazole O–N Bond

The inherent weakness of the N-O bond in the isoxazole ring makes it susceptible to reductive cleavage under various conditions, providing a valuable synthetic route to β-amino enones and other important bifunctional compounds. rsc.orgnih.govrsc.org Metal carbonyls, such as hexacarbonylmolybdenum (Mo(CO)₆), have proven to be effective reagents for this transformation. rsc.orgrsc.orgrsc.org

The reaction of isoxazoles with Mo(CO)₆ in the presence of water leads to the thermally induced reductive cleavage of the N-O bond, affording β-amino enones in good yields. rsc.orgrsc.orgrsc.org This reaction is believed to proceed through the formation of an N-complexed isoxazolepentacarbonylmolybdenum intermediate. rsc.orgrsc.org This initial coordination activates the N-O bond, facilitating its cleavage to form a complexed (β-oxo vinyl)nitrene intermediate. rsc.orgrsc.org In the presence of water, this complexed nitrene moiety is then reduced by the central metal to yield the final β-amino enone product. rsc.orgrsc.org

While specific studies on this compound are limited, the general mechanism is expected to be applicable. The electron-withdrawing nature of the 3-carbonyl chloride group and the electron-donating 5-methoxy group would influence the electron density of the isoxazole ring and its coordination to the metal center, thereby affecting the reaction rate and efficiency. Other metal carbonyls, such as those of iron, have also been utilized for similar reductive cleavages, sometimes under photoirradiation. rsc.orgrsc.org

| Isoxazole Derivative | Reagent | Conditions | Product | Reference |

| General 3,5-disubstituted isoxazoles | Mo(CO)₆, H₂O | Thermal | β-Amino enone | rsc.orgrsc.orgrsc.org |

| General 3,5-disubstituted isoxazoles | Fe(CO)₅, H₂O | Photoirradiation | β-Amino enone | rsc.orgrsc.org |

| General 3,5-disubstituted isoxazoles | Fe₂(CO)₉, H₂O | Thermal | β-Amino enone | rsc.orgrsc.org |

Mechanistic Elucidation via Computational Chemistry

Density Functional Theory (DFT) Studies on Reaction Pathways and Isomerization Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms of heterocyclic compounds, including the isomerization of isoxazoles. nih.govnih.govfigshare.com For the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles, DFT calculations have provided detailed insights into the reaction pathways and the factors governing the product distribution. nih.gov

Computational studies have confirmed that the isomerization to both isoxazoles and oxazoles proceeds through a common 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. nih.gov The calculations help to explain why different substituents on the starting isoxazole lead to different products under varying conditions. nih.gov For instance, in the case of 4-formyl-5-methoxyisoxazoles, the energy barrier for the cleavage of the azirine C-C bond is sufficiently low to allow for the opening of the azirine ring to a nitrile ylide. acs.org This intermediate then readily undergoes a 1,5-cyclization to form the thermodynamically more stable oxazole product. acs.org These theoretical findings align well with the experimental observation that 4-formyl derivatives preferentially yield oxazoles. acs.orgnih.gov

Investigation of Transition States and Intermediates in Catalytic Reactions

DFT calculations are particularly powerful in identifying and characterizing the transition states and intermediates that are often difficult to detect experimentally. In the context of the Fe(II)-catalyzed isomerization of 5-methoxyisoxazole derivatives, computational models have been used to map out the potential energy surface of the reaction. nih.gov

These studies elucidate the role of the Fe(II) catalyst in lowering the activation energy for the initial ring transformation of the isoxazole to the azirine intermediate. The geometries of the transition states for the subsequent rearrangement of the azirine to either the new isoxazole or the oxazole can be calculated, providing a rationale for the observed selectivity. The calculations can also shed light on the electronic structure of the intermediates, such as the nitrile ylide, and explain their subsequent reactivity.

Correlation of Theoretical Models with Observed Reactivity

A key strength of computational chemistry is its ability to correlate theoretical models with experimentally observed reactivity. In the study of 5-methoxyisoxazole isomerization, the DFT calculations successfully predicted and explained the experimental outcomes. nih.govfigshare.com The theoretical finding that 4-formyl-substituted azirines have a lower barrier for ring opening to a nitrile ylide provides a direct explanation for the experimental observation that these substrates yield oxazoles. acs.org

Similarly, the calculations can rationalize the temperature and catalyst dependence of the reaction. The model can show why, at higher temperatures and in the absence of a catalyst, the azirine intermediate has enough thermal energy to overcome the barrier for isomerization to the oxazole, while under catalytic conditions at a lower temperature, it may revert to an isoxazole structure. This strong correlation between theoretical predictions and experimental results provides a high degree of confidence in the proposed mechanistic pathways.

Advanced Synthetic Applications and Derivatization Strategies of 5 Methoxyisoxazole 3 Carbonyl Chloride

Construction of Diverse Heterocyclic Systems

5-Methoxyisoxazole (B1645809) derivatives serve as valuable precursors for the synthesis of other heterocyclic scaffolds through catalyst-mediated ring-opening, isomerization, and domino reactions. The inherent reactivity of the N-O bond allows for strategic transformations into pyrroles, indoles, pyrazoles, and oxazoles.

The synthesis of substituted pyrroles from 5-methoxyisoxazole precursors is a well-established strategy that hinges on the cleavage of the weak N-O bond. Iron(II) catalysis is particularly effective in promoting a domino reaction that transforms 5-methoxyisoxazoles into highly functionalized pyrroles. beilstein-journals.orgnih.gov This process typically proceeds through the formation of a key 2H-azirine intermediate.

The general mechanism involves the Fe(II)-catalyzed isomerization of the 5-alkoxyisoxazole to an alkyl 2H-azirine-2-carboxylate. beilstein-journals.orgnih.gov This transient azirine is highly reactive and can be intercepted by various nucleophiles or reaction partners to construct the pyrrole (B145914) ring. For instance, in a relay-catalyzed domino reaction, 3-aryl-5-methoxyisoxazoles can react with 1,3-dicarbonyl compounds to yield substituted pyrrole-2-carboxylic acid derivatives. beilstein-journals.orgnih.gov Similarly, a convenient synthesis of methyl 4-imidazolylpyrrole-2-carboxylates has been developed starting from 5-methoxyisoxazoles and phenacylimidazolium salts under a hybrid Fe(II)/Et3N relay catalysis system. beilstein-journals.orgnih.gov

Another approach involves the isomerization of isoxazoles bearing unsaturated substituents. The Fe(II)-catalyzed isomerization of 5-alkoxy-4-vinylisoxazoles provides a direct route to various 1H-pyrrol-3-carboxylic acid derivatives under mild conditions. researchgate.net The strategic placement of substituents on the isoxazole (B147169) ring allows for the synthesis of a diverse range of pyrrole structures through these ring-opening and ring-closing cascade mechanisms. researchgate.net

| Isoxazole Precursor | Reaction Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 3-Aryl-5-methoxyisoxazole | 1,3-Dicarbonyl Compound | Fe(II) Relay Catalysis | Substituted Pyrrole-2-carboxylate |

| 5-Methoxyisoxazole | Phenacylimidazolium Salt | FeCl2·4H2O / Et3N | Methyl 4-Imidazolylpyrrole-2-carboxylate |

| 5-Alkoxy-4-vinylisoxazole | (Intramolecular) | FeCl2·4H2O | 1H-Pyrrol-3-carboxylic Acid Derivative |

The indole (B1671886) nucleus is a cornerstone of many pharmaceuticals and natural products. An iron(II)-catalyzed domino isomerization of 3-alkyl/aryl-4-arylisoxazoles provides selective access to a wide range of structurally diverse and highly substituted indole-3-carboxylates. This tandem double ring-opening–ring-closure strategy is noted for its operational simplicity, high atom efficiency, and the use of stable starting materials with an inexpensive and low-toxicity catalyst.

The transformation of isoxazoles into other five-membered heterocycles like pyrazoles and oxazoles is a testament to their synthetic utility. These rearrangements are often initiated by photochemistry, which provides the energy to cleave the N-O bond.

The photoisomerization of isoxazoles most commonly yields oxazoles. This process proceeds via the homolysis of the O–N bond to form a key acyl azirine intermediate, which then rearranges to the more stable oxazole (B20620) ring system. nih.gov Recent advancements have utilized continuous flow reactor technology to make this a scalable and efficient method for accessing diverse, drug-like oxazoles. nih.gov

A more novel transformation involves the photochemical conversion of trisubstituted isoxazoles into highly reactive ketenimine intermediates. These previously elusive species can be isolated using continuous flow photochemical processes. The synthetic value of these ketenimines is demonstrated by their subsequent reaction with hydrazines to generate sets of highly functionalized and pharmaceutically relevant pyrazoles. nih.gov This method provides a unique heterocyclic transposition pathway from isoxazoles to pyrazoles. nih.gov

Isoxazole chemistry also provides pathways to six-membered heterocyclic rings such as pyridines. A multi-step, one-pot procedure has been developed for the preparation of fully substituted methyl nicotinates starting from ketone enamines and 4-methylideneisoxazol-5-ones. A key step in this sequence is the hydrogenative cleavage of the O-N bond in an intermediate 5-methoxyisoxazole, which triggers the isomerization and condensation cascade that ultimately forms a dihydropyridine, followed by aromatization to the nicotinate (B505614) product.

Furthermore, the synthesis of fused pyrrole systems is achievable through the isomerization of isoxazoles. The Fe(II)-catalyzed isomerization of 5-alkoxy/amino-3-arylisoxazoles that bear unsaturated carbocyclic or heterocyclic substituents at the 4-position leads to the formation of the corresponding fused pyrrolecarboxylic acid derivatives in high yields. researchgate.net

Role in the Generation of Isoxazole-Based Iodonium (B1229267) Salts

Hypervalent iodine compounds, particularly diaryliodonium salts, are valuable reagents in organic synthesis due to their ability to act as electrophilic arylating agents. Isoxazole-based iodonium salts represent a specialized class of these reagents. A new isoxazole-based iodonium salt, 3-methoxy-5-(methoxycarbonyl)isoxazol-4-yliodonium 2,2,2-trifluoroacetate, has been synthesized and structurally characterized. rsc.org The synthesis was achieved through the nucleophilic coupling of tributyl(4-methoxyphenyl)stannane (B1303066) with a diacetoxyiodo precursor bearing the isoxazole moiety. rsc.org

These compounds are of significant interest for their potential applications in C-C and C-heteroatom bond formations. The reactivity of such salts allows for the transfer of the isoxazole group to various nucleophiles, providing a route to complex molecules that would be difficult to access through other methods.

Strategic Derivatization in Analytical Chemistry

In analytical chemistry, particularly in chromatographic methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is a crucial step. It is used to modify analytes to improve their volatility, thermal stability, or detectability. nih.gov Compounds with active hydrogens, such as amines, phenols, and alcohols, are often targeted for derivatization. nih.gov

Acylation is a common derivatization technique where an acyl group is introduced into the analyte molecule. nih.gov Acylating agents, such as acid chlorides and anhydrides, react with these functional groups to form more stable and often more volatile esters, thioesters, and amides. nih.gov For example, benzoyl chloride is used to derivatize amines and phenols to introduce a UV-active chromophore for HPLC analysis. mdpi.com

Given its structure as an acyl chloride, 5-methoxyisoxazole-3-carbonyl chloride can function as a derivatizing agent. By reacting with analytes containing -OH, -NH, or -SH groups, it would introduce the 5-methoxyisoxazole moiety onto the target molecule. This could serve several purposes:

Enhance Detectability: The isoxazole ring can act as a chromophore for UV detection in HPLC.

Improve Volatility: The conversion of polar functional groups into less polar amides or esters can increase volatility for GC analysis.

Increase Hydrophobicity: For reverse-phase HPLC, derivatization of polar compounds can make them more hydrophobic, leading to better retention and separation. rsc.org

The use of fluorinated acylating agents is particularly common as it enhances detectability with an electron capture detector (ECD) in GC. nih.gov While this compound is not fluorinated, its application follows the same chemical principles of acylation to strategically modify analytes for improved chromatographic analysis. beilstein-journals.org

Applications in High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Impurity Isolation

No research articles or technical documentation were identified that detail the use of this compound as a reagent or standard in High-Performance Liquid Chromatography (HPLC) for the analysis of other compounds or for the isolation of impurities.

Integration into Multi-Component Reaction (MCR) Sequences

While the synthesis of isoxazole derivatives through multi-component reactions is a well-established field, there is no specific information available on the integration of this compound as a reactant in such sequences. Research in this area tends to focus on the construction of the isoxazole ring itself from simpler starting materials rather than the use of pre-formed, functionalized isoxazoles like the specified carbonyl chloride in MCRs.

Future Research Directions and Unexplored Avenues for 5 Methoxyisoxazole 3 Carbonyl Chloride

Development of Green Chemistry Approaches in its Synthesis and Reactivity

Future research will likely prioritize the development of environmentally benign methods for the synthesis of 5-methoxyisoxazole-3-carbonyl chloride and its subsequent reactions. Current synthetic routes often rely on traditional reagents like thionyl chloride, which pose environmental and safety concerns. The exploration of greener alternatives is a critical and promising research direction.

One key area of investigation will be the adoption of flow chemistry . Continuous flow processes offer enhanced safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netdurham.ac.ukacs.orgacs.org The synthesis of isoxazoles, including trisubstituted derivatives, has been successfully demonstrated in flow reactors, suggesting that the synthesis of this compound could be adapted to this technology. researchgate.net This would not only improve the safety profile by minimizing the handling of hazardous intermediates but also allow for more precise control over reaction conditions, potentially leading to higher yields and purity.

Another promising green approach is the use of ultrasound-assisted synthesis . Sonochemical methods have been shown to accelerate reactions, improve yields, and reduce energy consumption in the synthesis of various isoxazole (B147169) derivatives. mdpi.com Research into ultrasound-assisted methods for the formation of the isoxazole ring and the conversion of the corresponding carboxylic acid to the carbonyl chloride could lead to more efficient and sustainable processes. The use of aqueous media, often facilitated by sonication, aligns with the principles of green chemistry by reducing the reliance on volatile organic solvents. mdpi.com

Furthermore, the exploration of biocatalysis for the synthesis and modification of isoxazole derivatives is a largely untapped area. acs.org Enzymes could offer highly selective and environmentally friendly routes to chiral isoxazole-containing molecules derived from this compound. Chemoenzymatic strategies could provide access to novel, enantiomerically pure compounds with potential pharmaceutical applications. acs.org

| Green Chemistry Approach | Potential Benefits for this compound |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability, automation. researchgate.netdurham.ac.ukacs.orgacs.org |

| Ultrasonic Irradiation | Increased reaction rates, higher yields, reduced energy consumption, use of green solvents like water. mdpi.com |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly, access to chiral derivatives. acs.org |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is paramount for unlocking the full synthetic potential of this compound. Research in this area could focus on enhancing the selectivity of its reactions and improving the efficiency of isoxazole ring functionalization.

Transition metal catalysis, particularly with palladium, rhodium, and copper, has been instrumental in the functionalization of isoxazoles. rsc.orgacs.orgnih.gov Future research could explore the use of more sustainable and earth-abundant metal catalysts. For instance, ruthenium-based catalysts have shown significant promise in C-H bond functionalization and could be applied to the selective modification of the isoxazole core of this compound. mdpi.com The development of catalytic systems that can selectively activate specific C-H bonds on the isoxazole ring, in the presence of the methoxy (B1213986) and carbonyl chloride groups, would be a significant advancement.

Organocatalysis offers a metal-free alternative for promoting reactions involving this compound. Chiral organocatalysts could be employed to achieve asymmetric transformations, leading to the synthesis of enantiomerically enriched products. Furthermore, the use of ionic liquids as both solvents and catalysts could offer advantages in terms of reaction rates, selectivity, and catalyst recycling. scielo.br The design of task-specific ionic liquids tailored for reactions of this compound is a promising avenue.

The concept of dual catalysis , where two different catalytic cycles operate synergistically, could open up new reaction pathways. For example, combining a metal catalyst for C-H activation with an organocatalyst for the activation of the carbonyl chloride moiety could enable novel, complex transformations in a single step.

| Catalytic System | Potential Application for this compound |

| Earth-Abundant Metal Catalysts (e.g., Ru) | Selective C-H functionalization of the isoxazole ring. mdpi.com |

| Organocatalysis | Metal-free, asymmetric transformations. |

| Ionic Liquids | Enhanced reaction rates, catalyst recyclability. scielo.br |

| Dual Catalysis | Synergistic activation for novel, complex reactions. |

Advanced Functionalization Strategies for the Isoxazole Core and Carbonyl Chloride Moiety

Future research should focus on developing more sophisticated strategies for the selective functionalization of both the isoxazole ring and the carbonyl chloride group of this compound.

For the isoxazole core, late-stage functionalization of complex molecules, including natural products, presents a significant opportunity. nih.govnih.gov The isoxazole moiety can serve as a versatile handle for introducing new functional groups into bioactive scaffolds. nih.govmdpi.com The development of methodologies for the precise and selective C-H functionalization of the 5-methoxyisoxazole (B1645809) ring in the final stages of a synthesis would be highly valuable for generating diverse libraries of compounds for biological screening. acs.orgnih.govacs.org

Regarding the carbonyl chloride moiety, research could move beyond its traditional role as an acylating agent. For instance, the development of catalytic methods for the decarbonylative cross-coupling of this compound would allow for the direct introduction of the isoxazole ring onto other molecular fragments. Furthermore, strategies for the chemoselective activation of the carbonyl chloride in the presence of other reactive functional groups would enhance its synthetic utility. rsc.orgacs.org The use of iodide as an activating agent for acyl chlorides in reactions with weak nucleophiles is an example of a strategy that could be explored. acs.org

| Functionalization Strategy | Target Moiety | Potential Outcome |

| Late-Stage C-H Functionalization | Isoxazole Core | Rapid diversification of complex molecules and natural products. nih.govnih.gov |

| Decarbonylative Cross-Coupling | Carbonyl Chloride | Direct introduction of the 5-methoxyisoxazole-3-yl group. |

| Chemoselective Activation | Carbonyl Chloride | Enhanced synthetic utility in multifunctional molecules. rsc.orgacs.org |

Expansion of Synthetic Applications in Complex Molecular Architecture and Methodology Development

The unique structural features of this compound make it an attractive building block for the construction of complex molecular architectures and the development of novel synthetic methodologies.

In the realm of medicinal chemistry, the isoxazole scaffold is a well-established pharmacophore found in numerous approved drugs. rsc.orgresearchgate.netbohrium.comdaneshyari.comnih.gov The methoxy group at the 5-position can influence the electronic properties and metabolic stability of the ring, making this compound a valuable starting material for the synthesis of new drug candidates. bohrium.com Future research should focus on its application in the synthesis of isoxazole-containing natural product hybrids and other biologically active compounds. nih.govmdpi.com For instance, it could be used to synthesize potent xanthine (B1682287) oxidase inhibitors or other enzyme inhibitors. nih.gov

The development of divergent synthetic strategies starting from this compound could provide access to a wide range of structurally diverse heterocyclic compounds. By carefully choosing reaction conditions and reagents, the isoxazole ring can be used as a masked precursor for other functional groups, which can then be elaborated into different molecular scaffolds.

Furthermore, this compound can be employed in the development of novel multicomponent reactions. Its bifunctional nature, with the reactive carbonyl chloride and the potentially functionalizable isoxazole ring, makes it an ideal substrate for designing new complexity-generating transformations.

| Application Area | Future Research Focus |

| Medicinal Chemistry | Synthesis of novel drug candidates, natural product hybrids, and enzyme inhibitors. rsc.orgresearchgate.netbohrium.comdaneshyari.comnih.govnih.gov |

| Methodology Development | Divergent synthesis of diverse heterocyclic scaffolds, design of new multicomponent reactions. |

| Complex Molecule Synthesis | Use as a key building block for the construction of intricate molecular architectures. |

Q & A

Q. What are the critical steps in synthesizing 5-methoxyisoxazole-3-carbonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of a precursor (e.g., 5-methoxyisoxazole-3-carboxylic acid) followed by chlorination using agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Key parameters include temperature control (e.g., 0–5°C for exothermic chlorination) and stoichiometric ratios to minimize byproducts. Post-reaction purification via vacuum distillation or recrystallization is critical . Optimization can be guided by monitoring reaction progress via TLC or GC-MS.

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods to avoid inhalation of vapors.

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.

- Decomposition Hazards : Thermal decomposition releases HCl gas; ensure proper ventilation and neutralization traps .

Q. Which analytical techniques are most reliable for verifying the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at position 5).

- High-Resolution Mass Spectrometry (HRMS) : Compare experimental and theoretical m/z values for molecular ion peaks.

- Elemental Analysis : Validate C, H, N, and Cl content to confirm stoichiometry .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic acyl substitution reactions?

- Methodological Answer : Mechanistic studies can employ isotopic labeling (e.g., ¹⁸O in carbonyl groups) or kinetic isotope effects (KIEs) to track bond cleavage. Computational tools like density functional theory (DFT) can model transition states and activation energies. Intermediate trapping (e.g., using amines to isolate acyl intermediates) provides experimental validation .

Q. What strategies mitigate instability of this compound under varying pH and temperature conditions?

- Methodological Answer :

Q. How can computational modeling predict reactivity and regioselectivity in derivatives of this compound?

- Methodological Answer : Molecular docking or molecular dynamics simulations can predict binding affinities for biological targets (e.g., enzyme active sites). Frontier molecular orbital (FMO) analysis identifies electrophilic/nucleophilic sites for regioselective functionalization .

Q. What methods resolve contradictions in spectroscopic data for byproducts formed during synthesis?

- Methodological Answer :

- Multi-Technique Analysis : Combine LC-MS, IR, and X-ray crystallography to characterize ambiguous byproducts.

- Isolation Techniques : Use preparative HPLC or column chromatography to separate intermediates for individual analysis .

Q. How can the carbonyl chloride group be selectively modified to synthesize bioactive derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.